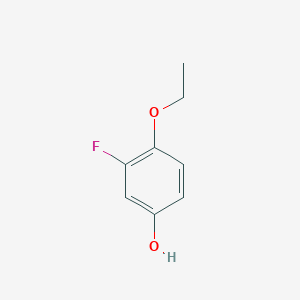

4-Ethoxy-3-fluorophenol

説明

Synthesis Analysis

The synthesis of related fluorophenol compounds involves various routes, such as Ullmann coupling reactions , and the use of leading compounds like 3-fluoro-4-cyanophenol . For instance, 4-Fluoro-3-phenoxytoluene was synthesized using an Ullmann coupling reaction of 3-bromo-4-fluorotoluene and phenol . Similarly, novel 3-fluoro-4-cyanophenol esters were synthesized using 3-fluoro-4-cyanophenol as a starting material . These methods highlight the versatility of fluorophenols in chemical synthesis.

Molecular Structure Analysis

The molecular structure of fluorophenol derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy . For example, the molecular structure of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol was determined using X-ray Diffraction and showed that the compound preferred the enol form in the solid state . The molecular geometry and electronic properties of these compounds are also investigated using computational methods like density functional theory (DFT) .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 4-Ethoxy-3-fluorophenol. However, they do discuss the reactivity of similar compounds. For example, the electrophilic and nucleophilic nature of these compounds can be studied using computational methods to predict their behavior in various chemical reactions . The interactions with DNA bases have also been investigated for some fluorophenol derivatives, which is important for understanding their potential biological activity .

Physical and Chemical Properties Analysis

Fluorophenol derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. The electronic properties, such as HOMO-LUMO gaps, can be determined using spectroscopic methods and computational studies . These properties are crucial for applications in materials science. The thermodynamic properties of these compounds can also be calculated, providing insights into their stability and reactivity . Nonlinear optical (NLO) properties are of particular interest for some fluorophenol derivatives, as they can be greater than those of standard materials like urea .

科学的研究の応用

Radiosynthesis Applications

4-Ethoxy-3-fluorophenol has been explored as a precursor in the synthesis of radiolabeled compounds. For instance, derivatives of fluorophenol serve as intermediates for building complex molecules with a fluorophenoxy moiety, which are crucial in the development of radiopharmaceuticals. Techniques such as microwave heating and conventional heating have been applied to achieve higher yields in the radiosynthesis processes, highlighting the compound's role in enhancing radiolabeling efficiency and reliability (Helfer et al., 2013), (Ross et al., 2011).

Environmental and Biotechnological Implications

Research has also focused on the environmental degradation and bioremediation potential of fluorophenol derivatives. Studies on microbial communities and specific bacterial strains capable of degrading fluorophenol compounds shed light on the biotechnological applications for environmental cleanup and waste treatment. This includes the transformation of hazardous compounds into less harmful substances through microbial metabolism, offering insights into sustainable approaches for pollutant removal (Dornelles et al., 2020), (Duque et al., 2012).

Chemical Synthesis and Material Science

4-Ethoxy-3-fluorophenol is involved in the synthesis of various organic compounds and materials. Its derivatives are utilized in creating fluorescent probes for sensing applications, where modifications in the chemical structure lead to sensitivity towards specific ions or environmental conditions, such as pH levels. This demonstrates the compound’s significance in developing advanced materials with potential applications in sensing technologies and material science (Tanaka et al., 2001).

Safety And Hazards

4-Ethoxy-3-fluorophenol is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and following specific procedures in case of ingestion, skin contact, or eye contact .

特性

IUPAC Name |

4-ethoxy-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGANANYZKYVOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594338 | |

| Record name | 4-Ethoxy-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-fluorophenol | |

CAS RN |

98121-48-3 | |

| Record name | 4-Ethoxy-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)